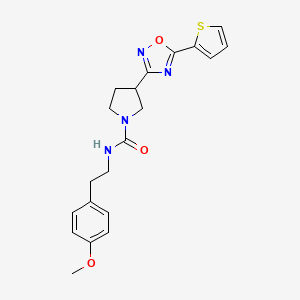
N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Heterocyclic Compounds and Their Therapeutic Potential
Research into similar compounds has demonstrated a wide range of potential therapeutic applications, including anti-inflammatory, analgesic, antibacterial, and antidiabetic activities. For instance, novel heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Anticancer and Antioxidant Properties
Compounds with structural features similar to N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide have also been studied for their anticancer properties. For example, certain 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential of such compounds in cancer research (Hassan et al., 2014).
Corrosion Inhibition
In the field of materials science, derivatives of similar compounds have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies have provided insights into the mechanisms of corrosion inhibition and the potential application of such compounds in protecting industrial materials (Chaitra et al., 2016).
Drug Discovery and Development
The chemical structure of this compound suggests its potential in drug discovery and development. Compounds with oxadiazole rings, for example, have been explored for their selectivity and efficacy as kinase inhibitors, highlighting the importance of such structures in the development of targeted therapies (Schroeder et al., 2009).
Mechanism of Action
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-26-16-6-4-14(5-7-16)8-10-21-20(25)24-11-9-15(13-24)18-22-19(27-23-18)17-3-2-12-28-17/h2-7,12,15H,8-11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSFYCJRTVFQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2888291.png)


![9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888294.png)
![Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2888295.png)
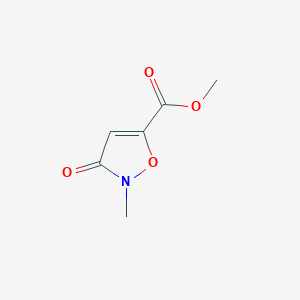
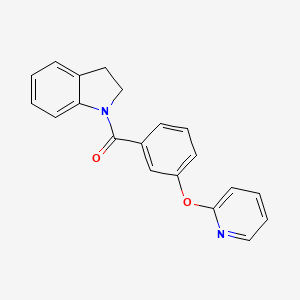
![5-methyl-2-[3-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888302.png)
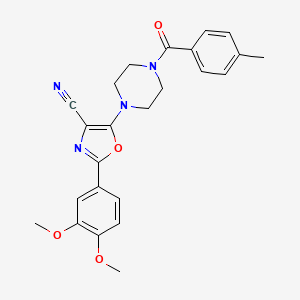
![N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2888305.png)
![N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2888307.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2888308.png)
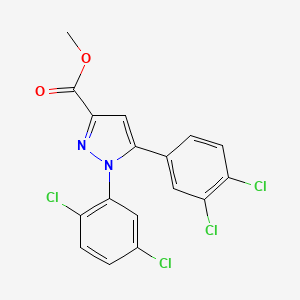
![8-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888312.png)